molecular formula C19H17FN4O4 B11486844 3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486844
M. Wt: 384.4 g/mol
InChI Key: KPMKXNWBXIDZGY-UHFFFAOYSA-N
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Description

N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-2-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, and a methoxybenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, 4-fluorobenzohydrazide can be reacted with ethyl oxalate to form the oxadiazole ring.

    Amidation Reaction: The oxadiazole intermediate is then subjected to an amidation reaction with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

    Formylation: The final step involves the formylation of the amine group on the ethyl chain using formic acid or a formylating reagent like formamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.

Mechanism of Action

The mechanism of action of N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and fluorophenyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the fluorophenyl group but has a thiazole ring instead of an oxadiazole ring.

    N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound also contains a fluorophenyl group but features a dioxaborolane ring.

Uniqueness

N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-2-methoxybenzamide is unique due to its combination of an oxadiazole ring and a methoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H17FN4O4

Molecular Weight

384.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[2-[(2-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O4/c1-27-15-5-3-2-4-14(15)17(25)21-10-11-22-18(26)19-23-16(24-28-19)12-6-8-13(20)9-7-12/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26)

InChI Key

KPMKXNWBXIDZGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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